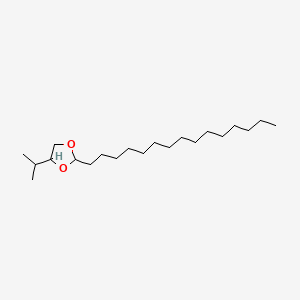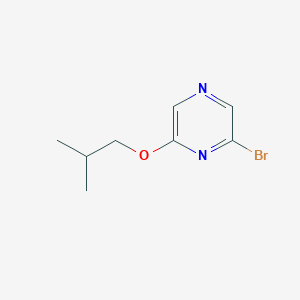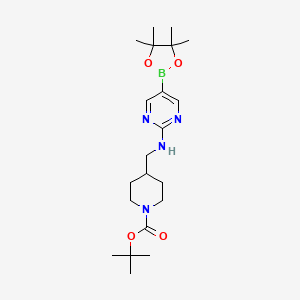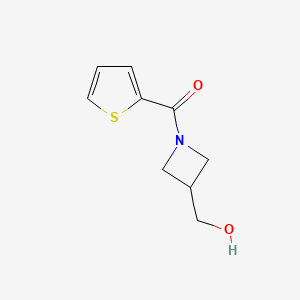
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is a compound that features a unique combination of an azetidine ring and a thiophene ring The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a five-membered sulfur-containing aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of azetidine derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with a thiophene derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0-25°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: (3-(Carboxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone.
Reduction: (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The azetidine ring is known to exhibit antimicrobial and antiviral properties, while the thiophene ring is associated with anti-inflammatory and anticancer activities. Researchers are investigating the compound’s ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for the design of drugs that can target specific molecular pathways, making it a promising candidate for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique combination of functional groups allows for the creation of polymers and other materials with specific properties, such as enhanced conductivity, stability, and reactivity.
Mecanismo De Acción
The mechanism of action of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to the inhibition or activation of specific pathways. The thiophene ring can enhance the compound’s binding affinity and specificity, allowing for targeted therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-(Hydroxymethyl)azetidin-1-yl)(furan-2-yl)methanone
- (3-(Hydroxymethyl)azetidin-1-yl)(pyridin-2-yl)methanone
Uniqueness
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of an azetidine ring and a thiophene ring. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications. Its unique structure also provides opportunities for the development of novel therapeutic agents and advanced materials.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-6-7-4-10(5-7)9(12)8-2-1-3-13-8/h1-3,7,11H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQNSGKRAKEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
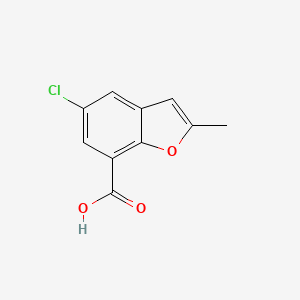
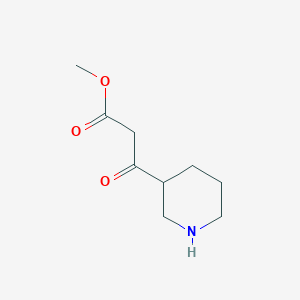
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
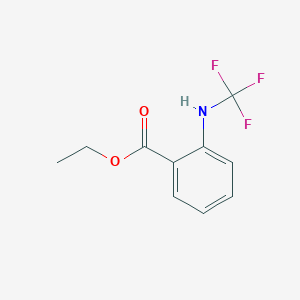
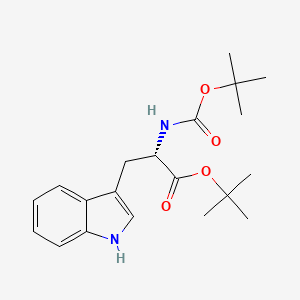

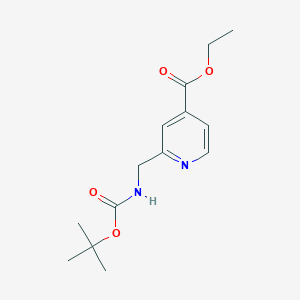
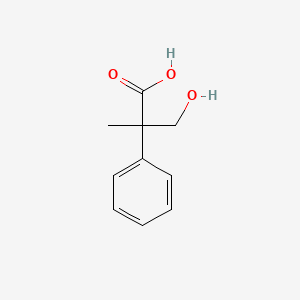
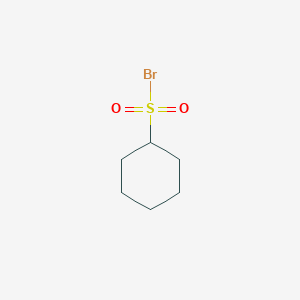
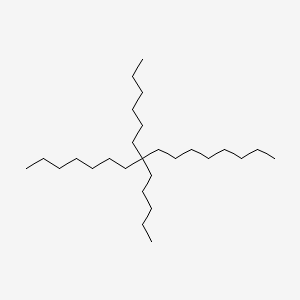
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
